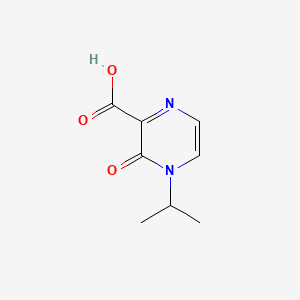![molecular formula C8H7BrN2O B15364790 7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)
7-Bromo-8-methoxyimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 8th position on the imidazo[1,2-a]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones under specific reaction conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which allows for the formation of the compound in good to excellent yields.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-8-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromo-8-methoxyimidazo[1,2-a]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
7-Bromo-8-methoxyimidazo[1,2-a]pyridine is structurally similar to other imidazo[1,2-a]pyridines, such as 7-methylimidazo[1,2-a]pyridine and 8-iodo-7-methoxyimidazo[1,2-a]pyridine. the presence of the bromine atom at the 7th position and the methoxy group at the 8th position gives it unique chemical and biological properties that distinguish it from its analogs.
Comparaison Avec Des Composés Similaires
3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
6-Bromo-7-methoxyimidazo[1,2-a]pyridine
8-Iodo-7-methoxyimidazo[1,2-a]pyridine
7-Methylimidazo[1,2-a]pyridine
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
7-bromo-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-6(9)2-4-11-5-3-10-8(7)11/h2-5H,1H3 |
Clé InChI |
YLHJGQRORIQZQM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CN2C1=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Amino-6-(2-furyl)imidazo[1,2-a]pyrazine](/img/structure/B15364748.png)








